

In-Depth Spectral Analysis of Maackiaflavanone A: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Maackiaflavanone A

Cat. No.: B1264175

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This technical guide provides a comprehensive analysis of the spectral data for **Maackiaflavanone A**, a prenylated flavonoid isolated from the stem bark of *Maackia amurensis*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed examination of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Introduction

Maackiaflavanone A is a novel prenylated flavonoid identified as compound 1 in the study "Cytotoxic prenylated flavonoids from the stem bark of *Maackia amurensis*" published in the Chemical & Pharmaceutical Bulletin in 2009. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. This guide summarizes the key spectral data and experimental protocols from this seminal work.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the elemental composition of **Maackiaflavanone A**.

Ion	Calculated Mass (m/z)	Found Mass (m/z)	Molecular Formula
[M+H] ⁺	425.1968	425.1962	C ₂₅ H ₂₈ O ₆

NMR Spectral Data

The structure of **Maackiaflavanone A** was further elucidated using ¹H-NMR and ¹³C-NMR spectroscopy. The following tables present the chemical shifts (δ) in ppm and coupling constants (J) in Hz, as recorded in acetone-d₆.

¹H-NMR Spectral Data (600 MHz, Acetone-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
2	5.51	dd	12.8, 3.2
3ax	2.76	dd	17.0, 12.8
3eq	3.14	dd	17.0, 3.2
6	6.09	s	
2'	6.94	d	8.4
5'	6.50	dd	8.4, 2.4
6'	6.53	d	2.4
1''	3.23	d	7.2
2''	5.17	t	7.2
4''	1.66	s	
5''	1.78	s	
OCH ₃ -8	3.80	s	
OH-5	12.33	s	
OH-4'	8.19	s	

¹³C-NMR Spectral Data (150 MHz, Acetone-d₆)

Position	δ (ppm)	Position	δ (ppm)
2	79.9	1'	118.2
3	43.6	2'	128.5
4	197.0	3'	110.5
5	164.5	4'	156.4
6	95.0	5'	116.1
7	168.0	6'	119.8
8	102.1	1''	22.0
9	163.2	2''	122.9
10	103.3	3''	132.0
OCH ₃ -8	56.4	4''	18.0
5''	25.9		

Experimental Protocols

The following methodologies were utilized for the isolation and spectral analysis of **Maackiaflavanone A**.

Isolation of Maackiaflavanone A

The air-dried stem bark of *Maackia amurensis* (9.0 kg) was extracted with 70% ethanol. The concentrated extract was then partitioned between water and ethyl acetate (EtOAc). The EtOAc-soluble fraction was subjected to repeated column chromatography over silica gel, Sephadex LH-20, and preparative TLC to yield pure **Maackiaflavanone A**.

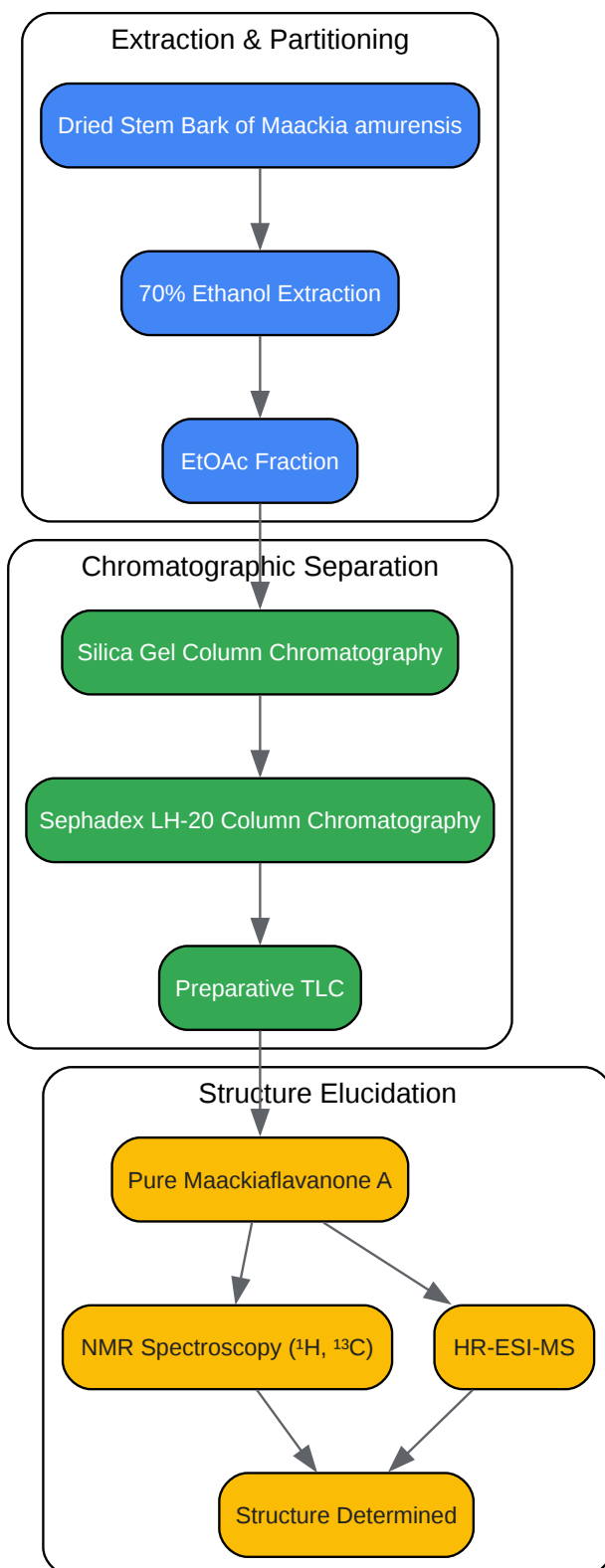
Spectroscopic Analysis

- NMR Spectra: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker ARX-600 spectrometer. Chemical shifts are reported in ppm using TMS as the internal standard.

- Mass Spectrometry: HR-ESI-MS was performed on a Bruker Daltonics APEXII 47e FT-ICR mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Maackiaflavanone A**.



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Workflow for **Maackiaflavanone A** Isolation and Analysis.

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